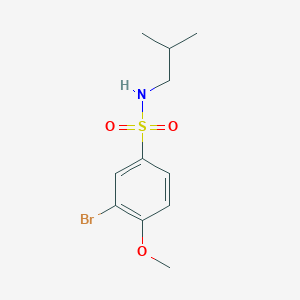

3-bromo-N-isobutyl-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve various strategies, including direct sulfonamidation, halogenation, and substitution reactions that introduce the desired functional groups into the aromatic ring. For compounds similar to 3-bromo-N-isobutyl-4-methoxybenzenesulfonamide, typical synthesis methods might involve the aminohalogenation reaction or the reaction of suitable precursors under catalytic conditions that favor the formation of the target molecule. While specific synthesis details for this compound were not directly found, studies on related sulfonamides provide insights into potential synthetic pathways that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of sulfonamides like this compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies reveal the arrangement of atoms within the molecule, the configuration of its substituents, and intramolecular interactions that influence its chemical behavior and properties. Crystallographic analysis of similar compounds often highlights the supramolecular architecture influenced by hydrogen bonding and π-π interactions, which are critical in determining the compound's solid-state structure and reactivity.

Chemical Reactions and Properties

Sulfonamides participate in a variety of chemical reactions, including substitution reactions where the halogen atom can be replaced by other nucleophiles, addition reactions at the double bond (if present), and reactions involving the sulfonamide nitrogen, such as amidation or condensation. The bromo and methoxy groups in this compound make it a versatile intermediate for further chemical modifications. These functional groups influence the compound's reactivity towards nucleophilic and electrophilic agents, impacting its utility in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of this compound, including its melting point, solubility in various solvents, and crystal structure, are determined by its molecular geometry and the nature of its substituents. The presence of a bromo group and a methoxy group can affect the compound's polarity, solubility, and intermolecular interactions, which in turn influence its physical state, stability, and behavior in different chemical environments.

Chemical Properties Analysis

The chemical properties of this compound, such as its acidity, basicity, reactivity towards different reagents, and stability under various conditions, are influenced by its structural features. The sulfonamide group is typically weakly basic, and its reactivity can be modulated by adjacent substituents. The bromo and methoxy groups also add to the compound's versatility in synthetic applications, enabling a range of transformations that can be utilized in the development of new materials, catalysts, or bioactive molecules.

- Synthesis and crystal structure analysis of sulfonamide derivatives showing potential anticancer properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

- Study on crystal structures of methoxybenzenesulfonamides and their supramolecular architecture (V. Z. Rodrigues et al., 2015).

- Comparative analysis of isostructural sulfonamides with different substituents (T. Gelbrich, T. Threlfall, M. Hursthouse, 2012).

properties

IUPAC Name |

3-bromo-4-methoxy-N-(2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3S/c1-8(2)7-13-17(14,15)9-4-5-11(16-3)10(12)6-9/h4-6,8,13H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAHNHBUEWBCAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5649592.png)

![3,8-di-(2E)-but-2-en-1-yl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5649621.png)

![(1S*,5R*)-3-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5649623.png)

![2-(2-fluorobenzyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5649634.png)

![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5649644.png)

![2-cyclohexyl-6-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5649650.png)

![3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5649661.png)

![8-{[6-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5649667.png)

![3-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5649675.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5649690.png)

![1-(2,5-dimethyl-3-furoyl)-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5649696.png)